
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom at the 7th position and a cyclopentyloxy group at the 4th position of the naphthyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 7-chloro-1,6-naphthyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the cyclopentyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 7-methoxy-4-(cyclopentyloxy)-1,6-naphthyridine, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. Molecular docking studies have suggested that it can interact with proteins involved in cell signaling pathways, disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(phenylselanyl)quinoline: Studied for its antioxidant properties.
7-Chloro-4-aminoquinoline-benzimidazole hybrids: Investigated for their antiproliferative activity against cancer cells.
Uniqueness
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1956330-88-3 |
|---|---|
Fórmula molecular |
C13H13ClN2O |
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
7-chloro-4-cyclopentyloxy-1,6-naphthyridine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-7-11-10(8-16-13)12(5-6-15-11)17-9-3-1-2-4-9/h5-9H,1-4H2 |
Clave InChI |
KKYSJMULEQIWKR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=C3C=NC(=CC3=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


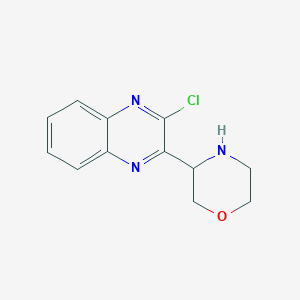
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)

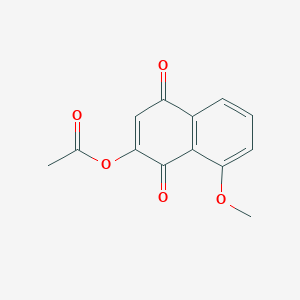
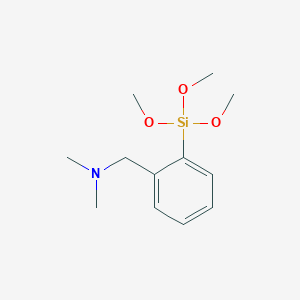
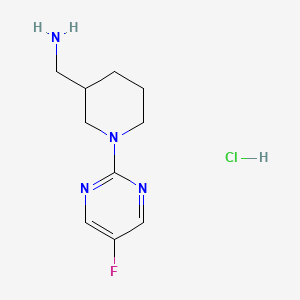


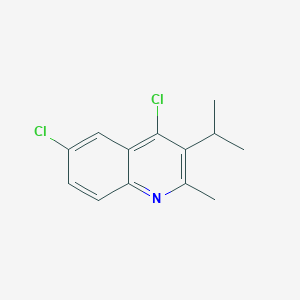

![(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine](/img/structure/B11863557.png)

![Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-](/img/structure/B11863568.png)
